molecular formula C11H14INO4S B3617857 4-[(3-iodo-4-methoxyphenyl)sulfonyl]morpholine

4-[(3-iodo-4-methoxyphenyl)sulfonyl]morpholine

Cat. No.: B3617857
M. Wt: 383.20 g/mol
InChI Key: MHMMLPUTBFICAD-UHFFFAOYSA-N
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Description

“4-[(3-iodo-4-methoxyphenyl)sulfonyl]morpholine” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The compound also has a sulfonyl group attached to the morpholine ring, which is a functional group that consists of a sulfur atom bonded to two oxygen atoms .


Molecular Structure Analysis

The morpholine ring in the molecule is a six-membered ring with one nitrogen and one oxygen atom . The sulfonyl group is attached to the morpholine ring, and the iodine and methoxy groups are attached to the phenyl ring .


Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the presence of the iodine and sulfonyl groups. The iodine atom could potentially be replaced by other groups in a substitution reaction . The sulfonyl group could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the morpholine ring could impact the compound’s solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Morpholine derivatives are found in a variety of pharmaceuticals and can have a wide range of biological activities .

Future Directions

Future research could explore the synthesis, reactivity, and biological activity of “4-[(3-iodo-4-methoxyphenyl)sulfonyl]morpholine” and similar compounds. This could include developing more efficient synthesis methods, studying the compound’s reactivity with various reagents, and testing its activity against different biological targets .

Properties

IUPAC Name

4-(3-iodo-4-methoxyphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO4S/c1-16-11-3-2-9(8-10(11)12)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMMLPUTBFICAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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